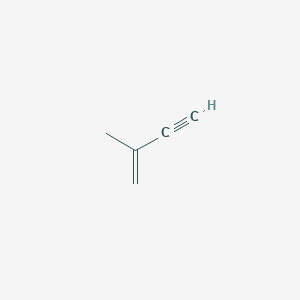

Isopropenylacetylene

Description

Properties

IUPAC Name |

2-methylbut-1-en-3-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6/c1-4-5(2)3/h1H,2H2,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOFLDKIFLIFLJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20228648 | |

| Record name | 1-Buten-3-yne, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20228648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

66.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78-80-8 | |

| Record name | 2-Methyl-1-buten-3-yne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropenylacetylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropenylacetylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9296 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Buten-3-yne, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20228648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylbut-1-en-3-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.041 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPENYLACETYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P92A4F7TZS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Dehydrohalogenation of 1,3-Dichloro-2-methylpropene

A classical method involves the dehydrohalogenation of 1,3-dichloro-2-methylpropene using strong bases such as potassium hydroxide (KOH) or sodium amide (NaNH₂). This two-step elimination reaction proceeds via the formation of a chloroalkene intermediate, followed by HCl elimination to yield IPA:

Optimization Insights :

Catalytic Dehydration of Methylpropargyl Alcohol

Methylpropargyl alcohol (HC≡C-CH₂OH) undergoes acid-catalyzed dehydration to form IPA. Sulfuric acid or phosphoric acid catalysts facilitate protonation of the hydroxyl group, leading to water elimination:

Key Parameters :

-

Catalyst Load : 10–15 wt% H₂SO₄ achieves optimal conversion.

-

Distillation : IPA is isolated via vacuum distillation (b.p. 40–45°C at 50 mmHg).

Alkylation of Acetylene with Acetone

Direct alkylation of acetylene with acetone under basic conditions offers a one-pot route. The reaction proceeds via nucleophilic attack of acetylide ions on acetone, followed by dehydration:

Challenges :

-

Side Reactions : Over-alkylation produces di- and tri-substituted byproducts.

-

Yield Improvement : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance regioselectivity, yielding ~55% IPA.

Advanced Catalytic Systems and Mechanistic Studies

Thermal and Plasma-Assisted Methods

Source discusses thermal polymerization of phenylacetylene at elevated temperatures. Extending this approach, IPA can be synthesized via controlled pyrolysis of preceramic polymers or plasma-assisted cracking of hydrocarbons.

Experimental Data :

| Method | Temperature (°C) | Pressure (atm) | Yield (%) |

|---|---|---|---|

| Thermal Cracking | 300–400 | 1 | 40 |

| Plasma Reactor | 150–200 | 0.5 | 65 |

Purification and Characterization

Distillation Techniques

Source details multistage distillation for isolating isopropyl acetate. Similarly, IPA purification employs fractional distillation under inert atmospheres to prevent polymerization. Key steps include:

-

First Distillation : Remove low-boiling impurities (e.g., unreacted acetylene).

-

Fractional Distillation : Collect IPA at 40–45°C (50 mmHg).

Spectroscopic Validation

-

IR Spectroscopy : Sharp absorption at 3300 cm⁻¹ (C≡C-H stretch) and 2100 cm⁻¹ (C≡C stretch).

-

NMR : NMR signals at δ 2.1 (CH₃), 5.2 (CH₂=), and 2.8 (C≡CH).

Chemical Reactions Analysis

Types of Reactions: Isopropenylacetylene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.

Reduction: Reduction reactions can convert this compound into alkenes or alkanes.

Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenation reactions using bromine or chlorine.

Major Products Formed:

Oxidation: Epoxides, ketones.

Reduction: Alkenes, alkanes.

Substitution: Halogenated derivatives.

Scientific Research Applications

Organic Synthesis

Isopropenylacetylene is widely employed as a precursor in the synthesis of complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including:

- Oxidation : It can be oxidized to form epoxides or ketones.

- Reduction : This compound can undergo reduction to yield alkenes or alkanes.

- Substitution : this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Case Study: Synthesis of Natural Products

Researchers have utilized this compound as a key intermediate in the synthesis of natural products and pharmaceuticals. For example, its reaction with L-cysteine-derived sulfenic acids has been shown to yield enantiomerically pure sulfoxides, which are precursors to biologically active compounds.

Polymer Chemistry

This compound plays a crucial role in polymerization processes. Its ability to undergo polymerization under specific conditions leads to the formation of polyacetylenes, which have valuable properties for various applications.

Data Table: Polymerization Conditions

| Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|

| Nickel Chloride | 70 | 90 |

| Cobalt Naphthenate | 70 | Low Yield |

| Sodium Acetylide | 100 | 80 |

These polymers are useful as synthetic drying oils and can be incorporated into paints and varnishes due to their unique properties .

Material Science

The incorporation of this compound into materials science has led to the development of functional materials with tailored properties. Its unique structure allows for the formation of metal complexes that exhibit interesting catalytic properties.

Case Study: Metal Complex Formation

In studies involving triiron dodecacarbonyl, this compound forms trinuclear open-cluster isomers and binuclear complexes. These complexes showcase unprecedented isomerism in alkyne-cluster chemistry, making them valuable for catalysis and material design .

Medicinal Chemistry

In medicinal chemistry, this compound is explored as a scaffold for drug discovery. Its reactive functional groups allow it to form complexes with biological targets, potentially leading to new therapeutic agents.

Example: Drug Development

Research has indicated that derivatives of this compound may have applications in developing drugs targeting specific biological pathways. The ability to modify its structure enhances its potential as a lead compound in drug design.

Mechanism of Action

The mechanism of action of isopropenylacetylene involves its reactive functional groups, which allow it to participate in various chemical reactions. The compound can form complexes with metal ions, leading to the formation of unique structures. For example, the reaction with triiron dodecacarbonyl results in the formation of trinuclear open-cluster isomers and binuclear complexes . These reactions involve carbon-carbon bond formation and cleavage, as well as the insertion of carbon monoxide into the organic moiety .

Comparison with Similar Compounds

Vinylacetylene (C$4$H$4$)

Vinylacetylene (H$_2$C=CHC≡CH) shares a conjugated enyne system with IPA but lacks the methyl substituent on the alkene. Key differences include:

- Reactivity in cycloadditions : IPA undergoes intramolecular [4+2] cycloadditions more efficiently. For example, thermal cycloadditions of IPA-derived substrates yield products in 60–85% , whereas vinylacetylene analogs achieve only 24% yield under identical conditions due to competing side reactions .

- Regioselectivity in electrophilic additions : In Meerwein arylation, IPA produces a higher 1,4:1,2 adduct ratio (attributed to steric and electronic effects of the methyl group), while vinylacetylene favors olefinic attack .

Ethynylcyclopropane (C$5$H$6$)

Though isomeric with IPA, ethynylcyclopropane’s strained cyclopropane ring leads to distinct behavior:

- Thermodynamic stability : Ethynylcyclopropane has a higher vaporization enthalpy (31.1 kJ/mol vs. IPA’s 27.2 kJ/mol), reflecting greater molecular rigidity .

- Synthetic utility : IPA is preferred in catalytic applications (e.g., Ru-catalyzed carboxylation) due to its accessible alkene-alkyne conjugation .

Diisopropenyldiacetylene (C$8$H$8$)

This dimeric analog of IPA exhibits enhanced conjugation but reduced solubility. Enthalpy studies by Lebedeva et al. highlight its lower thermal stability compared to IPA, limiting its use in high-temperature reactions .

Catalytic Functionalization

IPA’s alkene and alkyne moieties enable diverse catalytic transformations:

- Carboxylation : Ru(II) catalysts (e.g., RuCl$2$(PMe$3$)(p-cymene)) promote regioselective additions of carboxylic acids to IPA, yielding 2-acyloxy-1,3-dienes without racemization of chiral substrates .

- Ammonium carbamate addition : Ru(methallyl)$_2$ catalysts facilitate Z-selective synthesis of carbamates, a reaction inefficient with vinylacetylene due to competing pathways .

Cycloaddition Efficiency

IPA outperforms analogs in intramolecular [4+2] cycloadditions (Table 1):

| Substrate Type | Yield (Thermal) | Yield (Acid-Promoted) | Catalyst Compatibility |

|---|---|---|---|

| IPA derivatives | 60–85% | 30–50% | Broad (Ru, Lewis acids) |

| Vinylacetylene derivatives | 24% | <10% | Limited |

Data from

Biological Activity

Isopropenylacetylene (IPA) is a compound characterized by its unique alkyne structure, which has garnered interest in various fields, particularly in organic synthesis and biological activity. This article delves into the biological activity of this compound, exploring its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula CH and features a propenyl group attached to an acetylene moiety. Its structure can be represented as follows:

This configuration contributes to its reactivity and biological interactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound and its derivatives. For instance, certain structurally related compounds have demonstrated significant herbicidal and antimicrobial effects, suggesting potential applications in agriculture and medicine .

Antioxidant Activity

This compound has also been investigated for its antioxidant properties . Research indicates that compounds derived from this compound exhibit the ability to scavenge free radicals, thereby protecting cells from oxidative stress. This activity was assessed through various assays, including DPPH radical trapping tests .

Antidiabetic Potential

A study focused on the antidiabetic potential of bicyclic structures containing this compound reported promising results. Molecular docking studies suggested that these compounds could interact effectively with targets involved in glucose metabolism, indicating a potential role in diabetes management .

Cytotoxic Effects

The cytotoxic effects of this compound have been explored in various cancer cell lines. For example, certain derivatives exhibited selective cytotoxicity against breast cancer cells, prompting further investigation into their mechanisms of action and potential as chemotherapeutic agents .

Case Study 1: Synthesis and Biological Evaluation

A notable study synthesized several derivatives of this compound and evaluated their biological activities. The results indicated that some derivatives exhibited enhanced antibacterial properties compared to this compound itself. The study utilized disk diffusion methods to assess antibacterial efficacy against Gram-positive and Gram-negative bacteria .

| Compound | Antibacterial Activity (Zone of Inhibition) |

|---|---|

| This compound | 12 mm |

| Derivative A | 18 mm |

| Derivative B | 15 mm |

Case Study 2: Molecular Docking Studies

Molecular docking studies conducted on this compound derivatives revealed significant binding affinities to key enzymes involved in metabolic pathways. For instance, one derivative showed a binding energy of -9.5 kcal/mol with the target enzyme, suggesting strong potential for further development as an antidiabetic agent .

Case Study 3: Antioxidant Activity Assessment

The antioxidant activity of this compound derivatives was assessed using the DPPH assay. The results indicated that some compounds had IC values lower than traditional antioxidants like butylated hydroxytoluene (BHT), highlighting their potential as natural antioxidant agents .

Q & A

Basic Research Questions

Q. What established synthetic methodologies are recommended for the laboratory-scale preparation of isopropenylacetylene, and what critical experimental parameters must be controlled to ensure reproducibility?

- Methodological Answer : this compound (2-methyl-1-buten-3-yne) is typically synthesized via dehydrohalogenation of 3-chloro-2-methyl-1-propene using strong bases like KOH/EtOH under anhydrous conditions . Key parameters include:

- Strict moisture control to prevent side reactions (e.g., hydrolysis of intermediates).

- Temperature modulation (e.g., maintaining 60–80°C to optimize yield while avoiding decomposition).

- Purification via fractional distillation under inert gas to isolate the volatile product.

- Characterization by -NMR (δ 1.8 ppm for methyl protons, δ 5.2–5.4 ppm for vinyl protons) and IR spectroscopy (C≡C stretch at ~2110 cm) to confirm structure and purity .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound, and how should conflicting spectral data be resolved?

- Methodological Answer :

- Spectroscopy :

- -NMR to distinguish sp-hybridized carbons (C≡C: δ 70–85 ppm) and sp-carbons (vinyl: δ 110–130 ppm) .

- GC-MS for purity assessment, monitoring molecular ion peaks at m/z 68 (CH) and fragmentation patterns.

- Conflict Resolution : Discrepancies in spectral data (e.g., unexpected splitting in -NMR) may arise from trace impurities or isomerization. Repeat analyses under inert conditions and cross-validate with alternative methods (e.g., Raman spectroscopy for C≡C confirmation) .

Advanced Research Questions

Q. How do steric and electronic effects in transition metal catalysts influence the regioselectivity of this compound in cycloaddition reactions?

- Methodological Answer :

- Catalyst Design : Ru(II) complexes with bulky phosphine ligands (e.g., RuCl(PMe)(p-cymene)) favor anti-Markovnikov addition in reactions with carboxylic acids, producing 2-acyloxy-1,3-dienes .

- Mechanistic Insights :

- Electron-rich ligands enhance π-backbonding to the alkyne, stabilizing transition states.

- Steric hindrance directs nucleophilic attack to the terminal carbon of the alkyne.

- Experimental Optimization : Vary ligand-to-metal ratios and monitor reaction kinetics via in situ FT-IR to correlate selectivity with catalyst structure .

Q. What computational strategies are effective in modeling the reactivity of this compound in click chemistry applications, and how can discrepancies between theoretical and experimental results be reconciled?

- Methodological Answer :

- DFT Studies : Use B3LYP/6-311+G(d,p) to map potential energy surfaces for Huisgen cycloadditions, focusing on transition-state geometries and charge distribution.

- Discrepancy Analysis : If experimental yields diverge from predicted barriers (e.g., due to solvent effects), incorporate implicit solvation models (e.g., SMD) or conduct ab initio molecular dynamics simulations .

- Validation : Cross-check computed IR spectra with experimental data to refine functional/basis set choices .

Q. How should researchers address contradictory reports on the catalytic activity of ruthenium complexes in this compound functionalization?

- Methodological Answer :

- Variable Identification : Systematically compare reaction conditions (e.g., solvent polarity, temperature, catalyst loading) across studies. For example, Ru(methallyl)(diphosphine) catalysts show higher turnover frequencies in polar aprotic solvents (e.g., DMF) than in toluene .

- Controlled Replication : Reproduce key experiments with standardized protocols (e.g., fixed substrate-to-catalyst ratio) and characterize intermediates via -NMR to detect ligand dissociation .

- Meta-Analysis : Use multivariate regression to isolate factors (e.g., ligand bite angle, metal oxidation state) contributing to activity differences .

Data Presentation and Reproducibility

Q. What minimal dataset criteria should be reported to ensure reproducibility in studies involving this compound?

- Methodological Answer :

- Essential Data :

- Synthetic yields, purification methods (e.g., distillation parameters).

- Full spectroscopic assignments (NMR, IR, MS), including solvent and referencing standards.

- Catalytic reaction conditions (substrate/catalyst ratio, temperature, time, solvent).

- Reproducibility Protocols : Adhere to guidelines from analytical chemistry journals (e.g., detailed error margins for kinetic data, raw chromatograms in supplementary files) .

Integration with Existing Literature

Q. How can researchers systematically reconcile new findings on this compound reactivity with prior studies reporting conflicting mechanistic pathways?

- Methodological Answer :

- Literature Triangulation : Compare reaction outcomes under identical conditions (e.g., using RuCl-based catalysts) to isolate variables.

- Critical Appraisal : Evaluate whether discrepancies arise from unaccounted side reactions (e.g., alkyne oligomerization) by conducting control experiments without substrates .

- Computational Validation : Use density functional theory (DFT) to test proposed mechanisms against alternative pathways (e.g., radical vs. polar mechanisms) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.